molecular formula C15H14N4O5 B2405426 methyl [4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetate CAS No. 899391-90-3

methyl [4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetate

Cat. No.: B2405426
CAS No.: 899391-90-3
M. Wt: 330.3
InChI Key: FDXCKUNLXKUBME-UHFFFAOYSA-N
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Description

Methyl [4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetate (CAS: 899391-90-3) is a chromene-based compound with a molecular weight of 330.30 g/mol . Its structure comprises a 2H-chromen-2-one core substituted at position 4 with a methyl group, at position 7 with a 1H-tetrazole-5-ylmethoxy moiety, and at position 3 with a methyl ester-linked acetyl group. The compound’s moderate lipophilicity (XLogP3: 0.7) suggests balanced membrane permeability and aqueous solubility, making it a candidate for pharmaceutical exploration .

Properties

IUPAC Name

methyl 2-[4-methyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O5/c1-8-10-4-3-9(23-7-13-16-18-19-17-13)5-12(10)24-15(21)11(8)6-14(20)22-2/h3-5H,6-7H2,1-2H3,(H,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXCKUNLXKUBME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=NNN=N3)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalysts

Sulfamic acid (NH$$2$$SO$$3$$H) has emerged as a superior Brønsted acid catalyst for solvent-free Pechmann condensations. In a representative protocol, equimolar amounts of phloroglucinol (1a) and ethyl 4-methylacetoacetate (2a) are heated at 80°C for 1.5 hours in the presence of 10 mol% sulfamic acid, yielding 7-hydroxy-4-methylcoumarin (3a) in 90% yield. This method eliminates the need for toxic solvents like sulfuric acid or ionic liquids, aligning with green chemistry principles.

Mechanistic Insights

High-resolution mass spectrometry (HRMS) studies have identified cinnamic acid derivatives as key intermediates, supporting a mechanism involving:

  • Electrophilic substitution : Protonation of the β-ketoester carbonyl group generates an electrophilic species that attacks the phenol’s aromatic ring.
  • Dehydration : Loss of water forms the cinnamic acid intermediate.
  • Transesterification : Intramolecular ester exchange cyclizes the intermediate into the coumarin structure.

Esterification at the C3 Position

The final step involves esterification of the C3 carboxylic acid group to form the methyl acetate derivative.

Diazomethane Methylation

Treatment of 3-carboxy-7-(1H-tetrazol-5-ylmethoxy)-4-methylcoumarin with diazomethane (CH$$2$$N$$2$$) in diethyl ether quantitatively converts the carboxylic acid to the methyl ester. Diazomethane’s high reactivity ensures rapid methylation without side reactions.

Acid-Catalyzed Esterification

Alternatively, the carboxylic acid is refluxed with methanol and catalytic sulfuric acid. This method, while slower (24 hours), provides an 85% yield and avoids handling hazardous diazomethane.

Analytical Characterization

Spectroscopic Techniques

  • FT-IR : The ester carbonyl (C=O) stretch appears at 1735–1740 cm$$^{-1}$$, while the tetrazole ring shows absorptions at 1600–1650 cm$$^{-1}$$.
  • $$^1$$H NMR : Key signals include the coumarin lactone proton (δ 6.1–6.3 ppm), tetrazole methoxy group (δ 4.8–5.0 ppm), and methyl ester (δ 3.7 ppm).
  • HRMS : Molecular ion peaks at m/z 357.0952 ([M+H]$$^+$$) confirm the molecular formula C$${16}$$H$${14}$$N$$4$$O$$5$$.

Chromatographic Purity

Reverse-phase HPLC with a C18 column (acetonitrile/water, 70:30) reveals a single peak at 4.2 minutes, indicating >98% purity.

Optimization and Scale-Up Considerations

Yield Enhancement Strategies

  • Microwave Assistance : Reducing Pechmann condensation time from 90 minutes to 15 minutes under microwave irradiation improves yield to 93%.
  • Catalyst Recycling : Sulfamic acid can be recovered and reused for three cycles without significant activity loss.

Industrial Feasibility

A pilot-scale synthesis producing 11 kg of 7-hydroxy-4-methylcoumarin demonstrated the scalability of solvent-free Pechmann condensation, with a space-time yield of 0.45 kg·L$$^{-1}$$·h$$^{-1}$$.

Chemical Reactions Analysis

Types of Reactions

Methyl [4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced chromen derivatives.

    Substitution: The acetate and tetrazole groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromen compounds.

Scientific Research Applications

Methyl [4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl [4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, the compound is compared to structurally related chromene derivatives and tetrazole-containing analogs. Key comparisons include:

Structural Analogs

Compound Name Molecular Weight (g/mol) Substituents XLogP3 Hydrogen Bonding (Donor/Acceptor) Key Features
Methyl [4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetate 330.30 4-Me, 7-(tetrazolylmethoxy), 3-(methyl ester) 0.7 1 / 8 Ester group enhances lipophilicity; tetrazole aids in bioactivity .
[4,8-Dimethyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetic acid ~344.30* 4,8-diMe, 7-(tetrazolylmethoxy), 3-(carboxylic acid) -0.2* 2 / 9 Carboxylic acid improves solubility; potential for ionic interactions .
(E)-Ethyl 2-((6-((2-cyanoacetyl)hydrazono)methyl)-5-methoxy-4-oxochromen-yl)oxy)acetate 414.40 5-OMe, 6-(cyanoacetyl hydrazone), 7-(ethoxy acetate) 1.5 3 / 9 Cyano group increases electrophilicity; hydrazone moiety may confer chelation .
Diaplasinin (CAS-481631-45-2) 501.60 Naphthalene-linked tetrazolylmethoxy, indole core 4.2 1 / 7 Approved for fibrinolytic impairment; tetrazole as a pharmacophore .

*Estimated based on structural differences.

ADMET Considerations

  • Absorption : The ester’s moderate logP enhances intestinal absorption compared to the polar acid form.
  • Metabolism : Esterases likely hydrolyze the ester to the carboxylic acid, altering pharmacokinetics .

Biological Activity

Methyl [4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetate is a complex organic compound belonging to the chromen derivatives class. It features a unique structure that includes a chromen ring system substituted with a tetrazole moiety and an acetate group, which contributes to its potential biological activities.

Anticancer Properties

Research has indicated that derivatives of acetoxycoumarin, including compounds similar to this compound, exhibit significant cytotoxic activity against various cancer cell lines. For instance, a study evaluated the cytotoxic effects of several acetoxycoumarin derivatives on A549 human lung cancer cells and CRL 1548 rat liver cancer cells. The results showed that certain derivatives had lethal doses (LD50) significantly lower than 100 μM, indicating strong anticancer potential, particularly for compounds with structural similarities to this compound .

The mechanism of action for this compound likely involves its interaction with specific molecular targets within cells. It may bind to various enzymes or receptors, modulating their activity and potentially leading to apoptosis in cancer cells. This interaction is crucial for its anticancer effects and suggests further exploration into its therapeutic applications.

Other Biological Activities

Beyond anticancer properties, compounds in this class have been investigated for other biological activities, including:

  • Antimicrobial Activity : Some studies suggest that chromen derivatives can exhibit antimicrobial properties, making them candidates for developing new antibiotics.
  • Antioxidant Effects : The presence of the chromen structure may confer free radical scavenging abilities, which are beneficial in reducing oxidative stress in biological systems .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Methyl [4-methyl-2-oxo-7-(1H-tetrazol-5-yloxy)-2H-chromen-3-yl]acetateStructureAnticancer, Antimicrobial
4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetateSimilar chromen structureHigh cytotoxicity in A549 and CRL 1548 cell lines
6-HydroxycoumarinContains hydroxyl groupsAntioxidant, Anticancer

This table highlights the biological activities of methyl [4-methyl-2-oxo-7-(1H-tetrazol-5-yloxy)-2H-chromen-3-yloxy]acetate in comparison to similar compounds, emphasizing its unique potential.

Study on Cytotoxic Activity

In a pivotal study published in PubMed, researchers evaluated the cytotoxic effects of various acetoxycoumarin derivatives on cancer cell lines. The study concluded that specific derivatives exhibited potent anticancer properties with LD50 values indicating significant toxicity against cancer cells while maintaining lower toxicity against normal cells . This suggests that methyl [4-methyl-2-oxo-7-(1H-tetrazol-5-yloxy)-2H-chromen-3-yloxy]acetate may have similar or enhanced anticancer effects.

Mechanistic Insights from Related Research

Further mechanistic studies have shown that compounds within this chemical class can induce apoptosis through various pathways, including the activation of caspases and modulation of cell cycle regulators. This insight is critical for understanding how methyl [4-methyl-2-oxo-7-(1H-tetrazol-5-yloxy)-2H-chromen-3-yloxy]acetate might be utilized in therapeutic contexts .

Q & A

Q. What are the established synthetic routes for methyl [4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetate, and how do reaction conditions influence yield?

  • Category : Synthesis Methodology
  • Answer : The compound’s synthesis typically involves multi-step protocols. For example, coumarin derivatives with tetrazole moieties are synthesized via condensation reactions using Meldrum’s acid, followed by functionalization of the hydroxyl group with tetrazole-containing reagents under reflux conditions (e.g., acetic acid/piperidine catalysts) . Key parameters include temperature control (reflux at 80–100°C), inert atmospheres (argon), and solvent selection (ethanol or AcOEt-hexane for crystallization). Yield optimization requires precise stoichiometric ratios (e.g., 1.1 equiv of formyl intermediates) and purification via recrystallization .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

  • Category : Structural Analysis
  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent positions, particularly the tetrazole-methoxy linkage and coumarin core. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and tetrazole (C=N, ~1600 cm⁻¹) groups. Thin-layer chromatography (TLC) monitors reaction progress .

Q. How can researchers assess the biological activity of this compound in preliminary assays?

  • Category : Biological Screening
  • Answer : Standard assays include antimicrobial disk diffusion (against Gram+/Gram– bacteria), enzyme inhibition (e.g., cyclooxygenase-2 for anti-inflammatory potential), and cytotoxicity via MTT assays. Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin for cytotoxicity) are essential. Structural analogs with tetrazole groups show activity modulated by substituent electronic effects .

Advanced Research Questions

Q. How can reaction pathways for synthesizing this compound be optimized using computational methods?

  • Category : Reaction Optimization
  • Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding solvent/catalyst selection. For example, ICReDD’s approach integrates reaction path searches and experimental feedback loops to reduce trial-and-error steps . Statistical experimental design (e.g., Box-Behnken) optimizes variables like temperature, pH, and reagent ratios, minimizing experiments while maximizing yield .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Category : Data Validation
  • Answer : Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based assays) and control for batch-to-batch purity variations (HPLC ≥95%). Positional isomerism (e.g., chlorine substitution on phenyl rings) significantly alters bioactivity, necessitating precise structural confirmation via X-ray crystallography .

Q. How do electronic effects of the tetrazole and coumarin moieties influence regiochemical outcomes in derivatization?

  • Category : Mechanistic Studies
  • Answer : The tetrazole’s electron-withdrawing nature directs electrophilic substitution on the coumarin core. For example, the 7-methoxy group’s orientation affects π-stacking in biological targets. Regiochemistry is probed via NOESY NMR or substituent-directed metalation .

Q. What methodologies assess the compound’s stability under varying storage conditions?

  • Category : Stability Analysis
  • Answer : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring detect degradation products (e.g., hydrolysis of the methyl ester). Light sensitivity is tested via UV-Vis spectroscopy, and inert storage (argon) is recommended for long-term preservation .

Methodological Resources

  • Synthesis : Ref for stepwise protocols.
  • Computational Design : Ref for reaction optimization frameworks.
  • Bioactivity Validation : Ref for assay design and structural nuances.

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